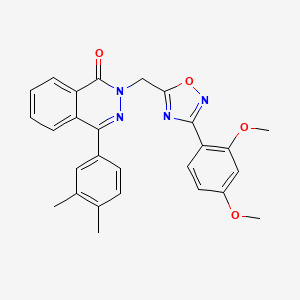

2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

描述

This compound is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3,4-dimethylphenyl group at position 4 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄N₄O₄, with a molecular weight of 484.51 g/mol. The structural complexity arises from the strategic placement of methoxy and methyl groups, which influence electronic, steric, and solubility properties.

属性

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAOMFJBJOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.

Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.

相似化合物的比较

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared to structurally related phthalazinone derivatives bearing oxadiazole substituents. Key differences lie in the substitution patterns on the phenyl rings, which modulate physicochemical properties such as logP, molecular weight, and hydrogen-bonding capacity. Below is a comparative analysis:

Key Observations:

- Lipophilicity : The target compound’s logP (~4.8) aligns with analogs in (logP 4.80), indicating a preference for hydrophobic environments.

- Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) enhance resonance stabilization, whereas methyl groups (steric) may hinder rotational freedom.

- Molecular Weight : The target compound’s higher molecular weight (484.51 vs. 440.46 in ) is attributed to additional methyl groups, which could impact bioavailability.

生物活性

The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that combines oxadiazole and phthalazinone moieties. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazinone core linked to an oxadiazole derivative through a methylene bridge. The presence of dimethoxy and dimethyl phenyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and phthalazinone frameworks exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, making them candidates for Alzheimer's disease treatment.

Anticancer Activity

In studies focusing on the anticancer properties of similar compounds, it was found that the introduction of specific substituents significantly affects their efficacy. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| Compound B | A549 (Lung) | 20.5 | Inhibition of angiogenesis |

| Target Compound | HeLa (Cervical) | 12.0 | Cell cycle arrest |

These findings suggest that the target compound may exhibit similar or enhanced activities due to its unique structure.

Neuroprotective Effects

A study on a series of oxadiazole derivatives indicated that some compounds displayed selective inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 5.07 µM to 81.16 µM. Specifically, compounds with similar structural motifs to the target compound demonstrated significant selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing effective treatments for Alzheimer's disease.

Table: Inhibitory Activity Against AChE and BuChE

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Donepezil | 0.5 | 0.8 | 1.6 |

| Compound C | 14.23 | 5.07 | >19.72 |

| Target Compound | TBD | TBD | TBD |

Case Studies

- Case Study on Neuroprotection : A recent study demonstrated that an oxadiazole derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting BuChE activity.

- Case Study on Anticancer Efficacy : In vitro studies showed that the target compound inhibited proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。